molecular formula C5H7IN2 B598008 1-Ethyl-3-iodo-1H-pyrazole CAS No. 1202781-34-7

1-Ethyl-3-iodo-1H-pyrazole

Cat. No.: B598008
CAS No.: 1202781-34-7
M. Wt: 222.029
InChI Key: ZGIUXAGBPIWZKD-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodo-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an ethyl group at position 1, and an iodine atom at position 3. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-1H-pyrazole. This process typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 3 can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The ethyl group at position 1 can be oxidized to form corresponding carbonyl compounds. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and alkylamines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.

    Reduction Products: Dihydropyrazole derivatives.

Scientific Research Applications

1-Ethyl-3-iodo-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Agrochemistry: It is used in the development of agrochemicals, including herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

    Materials Science: The compound is utilized in the synthesis of advanced materials, such as organic semiconductors and conductive polymers, owing to its unique electronic properties.

Comparison with Similar Compounds

1-Ethyl-3-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-iodo-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group at position 1. It may exhibit different reactivity and biological activity due to the smaller alkyl group.

    3-Iodo-1H-pyrazole: Lacks the ethyl group at position 1, which can significantly alter its chemical properties and applications.

    1-Ethyl-3-bromo-1H-pyrazole: Contains a bromine atom instead of iodine at position 3. Bromine is less reactive than iodine, leading to different substitution patterns and reaction conditions.

The uniqueness of this compound lies in the presence of both the ethyl group and the iodine atom, which confer distinct reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

1-ethyl-3-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUXAGBPIWZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679358
Record name 1-Ethyl-3-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202781-34-7
Record name 1-Ethyl-3-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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